molecular formula C46H70O4 B1675252 Lovaza CAS No. 861006-80-6

Lovaza

Número de catálogo B1675252
Número CAS: 861006-80-6
Peso molecular: 687 g/mol
Clave InChI: DTMGIJFHGGCSLO-FIAQIACWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lovaza is a combination of ethyl esters of omega-3 fatty acids, principally eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). It is indicated as an adjunct to diet to reduce triglyceride (TG) levels in adult patients with severe (≥500 mg/dL) hypertriglyceridemia .

  • EPA ethyl ester: The empirical formula is C22H34O2, and the molecular weight is 330.51 .
  • DHA ethyl ester: The empirical formula is C24H36O2, and the molecular weight is 356.55 .

Aplicaciones Científicas De Investigación

1. Impact on Glucose Homeostasis and Type 2 Diabetes

Lovaza, an omega-3 fatty acid prescription drug, has been studied for its impact on glucose homeostasis and the progression to type 2 diabetes. In a study involving mice, Lovaza did not lead to reduced insulin resistance or improved glucose intolerance, unlike its counterpart Vascepa. However, it's crucial to consider these effects in the context of human studies for comprehensive understanding (Al Rijjal et al., 2021).

2. Effect on Lupus and Lifespan Extension

Lovaza has shown promising results in extending the lifespan and attenuating kidney disease in lupus-prone mice. Notably, a specific dosage of Lovaza extended both the median and maximal lifespan significantly more than standard fish oil, suggesting its potential benefits in managing lupus symptoms and improving longevity (Halade et al., 2013).

3. Role in Breast Cancer Prevention

Research has explored the combination of Lovaza with Raloxifene in reducing biomarkers of breast cancer risk in women. Lovaza, when used in conjunction with Raloxifene, was well tolerated and showed promising results in altering biomarkers related to cancer risk. This suggests a potential role in breast cancer chemoprevention trials (Signori et al., 2012).

4. Lovaza in Cardiovascular Disease

In patients with coronary artery disease, Lovaza supplementation was shown to improve physical function, increase exercise, and reduce joint replacement. These findings highlight the potential of Lovaza as an adjunct therapy in managing musculoskeletal symptoms in patients with coronary artery disease (Alfaddagh et al., 2018).

5. Lovaza and Metabolic Effects

Lovaza has been implicated in metabolic processes, with studies suggesting its role in preventing and reversing steatosis, a condition often associated with fatty liver disease. A metabolite of Lovaza, CMPF, was found to increase lipid metabolism, improve insulin sensitivity, and ameliorate steatosis in mice models, indicating potential therapeutic applications for metabolic disorders (Prentice et al., 2017).

Mecanismo De Acción

The mechanism of action of Lovaza is not completely understood. Potential mechanisms of action include inhibition of acyl-CoA:1,2-diacylglycerol acyltransferase, increased mitochondrial and peroxisomal β-oxidation in the liver, decreased lipogenesis in the liver, and increased plasma lipoprotein lipase activity .

Safety and Hazards

Lovaza is generally well-tolerated, but it may cause some side effects. The most common adverse reactions (incidence >3% and greater than placebo) were eructation, dyspepsia, and taste perversion . Lovaza may also increase levels of low-density lipoprotein (LDL), so LDL levels should be monitored periodically during therapy . Patients with known hypersensitivity to fish and/or shellfish should use Lovaza with caution .

Direcciones Futuras

While Lovaza is currently approved for reducing blood levels of triglycerides, there are ongoing studies exploring its potential benefits in other areas. For example, a clinical trial is investigating the effects of Lovaza on blood and tissue risk biomarkers for breast cancer .

  • A paper titled “Titrating lovaza from 4 to 8 to 12 grams/day in patients with primary hypertriglyceridemia who had triglyceride levels >500 mg/dl despite conventional triglyceride lowering therapy” discusses the efficacy of Lovaza in reducing triglyceride levels .
  • Another paper titled “A Comparative Overview of Prescription Omega-3 Fatty Acid Products” provides an overview of the pharmacology, efficacy, and safety of prescription omega-3 fatty acid products, including Lovaza .

Propiedades

IUPAC Name

ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate;ethyl (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2.C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2;1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3;5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-;6-5-,9-8-,12-11-,15-14-,18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTMGIJFHGGCSLO-FIAQIACWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC.CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)OCC.CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H70O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

687.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lovaza

CAS RN

861006-80-6
Record name Lovaza
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861006806
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lovaza
Reactant of Route 2
Reactant of Route 2
Lovaza
Reactant of Route 3
Reactant of Route 3
Lovaza
Reactant of Route 4
Reactant of Route 4
Lovaza
Reactant of Route 5
Reactant of Route 5
Lovaza
Reactant of Route 6
Reactant of Route 6
Lovaza

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.